Alosetron Alosetron Alosetron is a potent and selective 5-HT3 receptor antagonist. Alosetron blocks the actions of serotonin at 5-HT3 sites in the peripheral nervous system, particularly on enteric and nociceptive sensory neurons, thereby affecting the regulation of visceral pain, decreasing gastrointestinal contraction and motility, and decreasing gastrointestinal secretions. This agent is used to treat diarrhea-predominant irritable bowel syndrome in women.
Alosetron, also known as lotronex or alosetron HCL, belongs to the class of organic compounds known as n-alkylindoles. N-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 1-position. Alosetron is considered to be a practically insoluble (in water) and relatively neutral molecule. Alosetron has been detected in multiple biofluids, such as urine and blood. Within the cell, alosetron is primarily located in the membrane (predicted from logP).
Alosetron is a pyrido[4,3-b]indole compound having a 5-methyl-1H-imidazol-4-ylmethyl group at the 2-position. It has a role as a serotonergic antagonist, an antiemetic and a gastrointestinal drug. It is a pyridoindole and a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 122852-42-0
VCID: VC0518081
InChI: InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)
SMILES: CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
Molecular Formula: C17H18N4O
Molecular Weight: 294.35 g/mol

Alosetron

CAS No.: 122852-42-0

Inhibitors

VCID: VC0518081

Molecular Formula: C17H18N4O

Molecular Weight: 294.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Alosetron - 122852-42-0

CAS No. 122852-42-0
Product Name Alosetron
Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
IUPAC Name 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Standard InChI InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)
Standard InChIKey JSWZEAMFRNKZNL-UHFFFAOYSA-N
SMILES CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
Canonical SMILES CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
Appearance Solid powder
Physical Description Solid
Description Alosetron is a potent and selective 5-HT3 receptor antagonist. Alosetron blocks the actions of serotonin at 5-HT3 sites in the peripheral nervous system, particularly on enteric and nociceptive sensory neurons, thereby affecting the regulation of visceral pain, decreasing gastrointestinal contraction and motility, and decreasing gastrointestinal secretions. This agent is used to treat diarrhea-predominant irritable bowel syndrome in women.
Alosetron, also known as lotronex or alosetron HCL, belongs to the class of organic compounds known as n-alkylindoles. N-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 1-position. Alosetron is considered to be a practically insoluble (in water) and relatively neutral molecule. Alosetron has been detected in multiple biofluids, such as urine and blood. Within the cell, alosetron is primarily located in the membrane (predicted from logP).
Alosetron is a pyrido[4,3-b]indole compound having a 5-methyl-1H-imidazol-4-ylmethyl group at the 2-position. It has a role as a serotonergic antagonist, an antiemetic and a gastrointestinal drug. It is a pyridoindole and a member of imidazoles.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex
Reference 1: Motavallian A, Minaiyan M, Rabbani M, Mahzouni P, Andalib S. Anti-inflammatory effects of alosetron mediated through 5-HT(3) receptors on experimental colitis. Res Pharm Sci. 2019 Jun;14(3):228-236. doi: 10.4103/1735-5362.258489. PubMed PMID: 31160900; PubMed Central PMCID: PMC6540920.
2: Olden KW, Chey WD, Shringarpure R, Paul Nicandro J, Chuang E, Earnest DL. Alosetron versus traditional pharmacotherapy in clinical practice: effects on resource use, health-related quality of life, safety and symptom improvement in women with severe diarrhea-predominant irritable bowel syndrome. Curr Med Res Opin. 2019 Mar;35(3):461-472. doi: 10.1080/03007995.2018.1533456. Epub 2018 Nov 22. PubMed PMID: 30293448.
3: Lacy BE, Nicandro JP, Chuang E, Earnest DL. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint. Therap Adv Gastroenterol. 2018 May 8;11:1756284818771674. doi: 10.1177/1756284818771674. eCollection 2018. PubMed PMID: 29774051; PubMed Central PMCID: PMC5949923.
PubChem Compound 2099
Last Modified Nov 11 2021
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